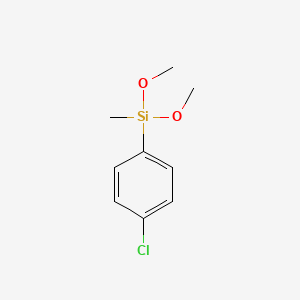

(4-Chlorophenyl)dimethoxy(methyl)silane

Descripción

BenchChem offers high-quality (4-Chlorophenyl)dimethoxy(methyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)dimethoxy(methyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H13ClO2Si |

|---|---|

Peso molecular |

216.73 g/mol |

Nombre IUPAC |

(4-chlorophenyl)-dimethoxy-methylsilane |

InChI |

InChI=1S/C9H13ClO2Si/c1-11-13(3,12-2)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |

Clave InChI |

AWMVLJYXZREYHX-UHFFFAOYSA-N |

SMILES canónico |

CO[Si](C)(C1=CC=C(C=C1)Cl)OC |

Origen del producto |

United States |

Contextualizing Organosilane Chemistry and Its Broad Research Significance

Organosilane chemistry is the study of organometallic compounds that feature at least one carbon-silicon (C-Si) bond. wikipedia.orgchemicalbook.com These compounds serve as a bridge between the worlds of organic and inorganic chemistry, exhibiting a unique combination of properties derived from this central bond. cfsilicones.com The C-Si bond is longer (approx. 186 pm) and weaker than a typical carbon-carbon bond (approx. 154 pm), making it more susceptible to cleavage under certain conditions. encyclopedia.pub Furthermore, due to the difference in electronegativity between silicon (1.90) and carbon (2.55), the C-Si bond is polarized, with a partial negative charge on the carbon atom. wikipedia.orgencyclopedia.pub

This distinct bonding imparts valuable characteristics to organosilanes, such as enhanced thermal stability, hydrophobicity (water resistance), and chemical resilience. cfsilicones.com A crucial aspect of their chemistry involves the presence of hydrolyzable groups, such as the methoxy (B1213986) groups found in the title compound. These alkoxy groups can react with water (hydrolysis) to form highly reactive silanol (B1196071) groups (Si-OH). zmsilane.comresearchgate.net These silanols can then condense with each other or with hydroxyl groups on inorganic surfaces (like glass or metal oxides) to form stable siloxane (Si-O-Si) linkages. zmsilane.comresearchgate.net

This ability to form durable bonds with inorganic materials while also possessing an organic functional group makes organosilanes indispensable in numerous research and industrial fields. They are widely investigated and used as:

Coupling Agents: To promote adhesion and compatibility between organic polymers and inorganic fillers (e.g., in composites, fiberglass, and tires). dakenchem.comnbinno.com

Surface Modifiers: To alter the surface properties of materials, such as imparting water repellency, corrosion resistance, or creating specific functionalities for biosensors. nih.govmdpi.com

Crosslinking Agents: To create three-dimensional networks in polymers, enhancing their mechanical strength and durability. zmsilane.com

Precursors in Materials Synthesis: As building blocks for the synthesis of silicones, silica (B1680970) nanoparticles, and aerogels. sigmaaldrich.com

The versatility and reactivity of organosilanes continue to drive research into new materials and applications, from advanced coatings and adhesives to electronics and biomedical devices. dakenchem.commsu.edu

Table 1: Comparison of Key Chemical Bond Properties

| Bond Type | Average Bond Length (pm) | Average Bond Energy (kJ/mol) | Polarity |

|---|---|---|---|

| Si-C | 186 | 451 | Polarized (toward C) |

| C-C | 154 | 607 | Nonpolar |

| Si-O | 163 | 809 | Highly Polar |

Overview of the Scholarly Landscape for the Chemical Compound

While the broader class of organosilanes is the subject of extensive academic research, (4-Chlorophenyl)dimethoxy(methyl)silane appears in scientific literature primarily as a chemical intermediate or a precursor for more complex structures rather than a final product with direct, end-use applications. Its molecular structure contains several features that make it a versatile building block in organic and materials synthesis.

Research interest in a compound like this stems from the combined reactivity of its distinct functional groups:

Dimethoxy Groups: These are hydrolyzable and can participate in hydrolysis and condensation reactions to graft the molecule onto surfaces or to form polysiloxane polymers. The synthesis of related dimethoxy silanes, such as dimethoxy diphenyl silane (B1218182), has been documented as a process involving the reaction of a dichlorosilane (B8785471) with methanol (B129727). researchgate.net

4-Chlorophenyl Group: The aromatic ring with a chlorine substituent provides a site for various organic reactions. Arylsilanes are known to undergo reactions like electrophilic substitution. wikipedia.org The chloro-substituent itself can be a site for nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

A documented synthesis for a closely related compound, (4-chlorophenyl)-methoxy-dimethyl-silane, involves the reaction of the corresponding silanol (B1196071) with hydrogen chloride in a 1,4-dioxane (B91453) solvent. chemicalbook.com This highlights a typical pathway for creating such alkoxysilanes. The academic utility of (4-Chlorophenyl)dimethoxy(methyl)silane is therefore likely in areas such as:

Functionalization of Materials: Its reactive silane end can be used to anchor the 4-chlorophenyl moiety to the surface of materials like graphene oxide or halloysite (B83129) nanotubes, creating a functionalized surface for further chemical modification or to tune surface properties. nih.govresearchgate.net

Polymer Synthesis: It can be used as a monomer or a cross-linking agent in the creation of specialty silicone polymers, where the chlorophenyl group imparts specific properties like refractive index, thermal stability, or flame retardancy.

Organic Synthesis: It can serve as a reagent to introduce the "(4-chlorophenyl)methylsilyl" group into an organic molecule, leveraging the unique reactivity of organosilicon compounds in subsequent synthetic steps. orgsyn.org

Table 2: Key Properties of (4-Chlorophenyl)dimethoxy(methyl)silane

| Property | Value |

|---|---|

| CAS Number | 62244-44-4 |

| Molecular Formula | C₉H₁₃ClOSi |

| Molecular Weight | 200.74 g/mol |

| Key Functional Groups | Dimethoxy (-OCH₃)₂, Methyl (-CH₃), 4-Chlorophenyl (-C₆H₄Cl) |

Structural Features and Nomenclature Within Organosilicon Compounds

Precursor Synthesis and Reactivity Considerations for the Aryl and Alkoxy Moieties

The synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane relies on the availability and reactivity of key precursors that contribute the aryl, methyl, and dimethoxy moieties. The primary precursors are typically a source for the 4-chlorophenyl group, a methyl-containing silane, and a methoxylating agent.

Aryl Precursors: The 4-chlorophenyl group is generally introduced from an aryl halide, most commonly 4-chlorobromobenzene or 4-chloroiodobenzene. These compounds are precursors for the formation of organometallic reagents, such as Grignard or organolithium reagents, which are essential for creating the silicon-carbon bond. The choice between a bromo- or iodo-substituted precursor can influence the ease of metal-halogen exchange.

Silicon-Methyl Precursors: The silicon and methyl components are typically sourced from a halosilane. A common precursor is dichloromethylsilane (B8780727) (CH₃SiHCl₂) or trichloromethylsilane (CH₃SiCl₃). These molecules provide the foundational silicon-methyl bond and possess reactive silicon-chlorine bonds that can be readily substituted by the aryl organometallic reagent and subsequently by methoxy groups.

Alkoxy Moieties: The dimethoxy groups are introduced through an alkoxylation reaction, typically using methanol (B129727). The reactivity of the silicon center and the choice of reaction conditions are crucial for achieving the desired degree of methoxylation without unwanted side reactions.

Direct Synthesis Routes via Organometallic Reagents

The formation of the crucial Si-C bond in (4-Chlorophenyl)dimethoxy(methyl)silane is predominantly achieved through the reaction of a suitable silicon electrophile with a potent organometallic nucleophile derived from a 4-chloro-substituted aromatic compound.

Grignard reagents are a cornerstone in the synthesis of organosilanes. wikipedia.orgleah4sci.com The general approach involves the reaction of a 4-chlorophenylmagnesium halide (typically bromide or chloride) with a methyl-substituted chlorosilane. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for stabilizing the Grignard reagent. leah4sci.com

The reaction of 4-chlorophenylmagnesium bromide with dichloromethylsilane would lead to the formation of (4-chlorophenyl)chloromethylsilane. Careful control of stoichiometry is important to prevent double addition of the Grignard reagent. The rate of reaction can be influenced by both the inductive and steric effects of the substituents on the silicon center. researchgate.net

Below is a table summarizing typical conditions for Grignard-based arylsilane synthesis:

| Parameter | Condition | Purpose |

| Aryl Halide | 4-chlorobromobenzene | Precursor for the Grignard reagent |

| Magnesium | Magnesium turnings | Formation of the Grignard reagent |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether | Stabilization of the Grignard reagent |

| Silicon Source | Dichloromethylsilane | Provides the Si-CH₃ unit and a reactive site |

| Reaction Temperature | Varies (often initiated at room temperature with cooling) | To control the exothermic reaction |

Organolithium reagents offer an alternative and often more reactive pathway to Si-C bond formation. wikipedia.org These reagents are typically prepared through a metal-halogen exchange reaction between an organolithium compound, such as n-butyllithium, and an aryl halide like 4-chlorobromobenzene at low temperatures. nih.govresearchgate.net The resulting 4-chlorophenyllithium is a powerful nucleophile.

This highly reactive species can then be reacted with a methylchlorosilane. The use of organolithium reagents can sometimes lead to higher yields and faster reaction times compared to Grignard reagents, but their high reactivity also necessitates stricter control of reaction conditions to avoid side reactions. orgsyn.org Silylation at low temperatures, such as -78°C, is often employed to favor the formation of the desired monoaryl siloxane. nih.gov

Here is a comparative table of Grignard and lithium reagent approaches:

| Feature | Grignard Reagent Approach | Lithium Reagent Approach |

| Reactivity | Moderately reactive | Highly reactive |

| Preparation | Reaction of aryl halide with magnesium | Metal-halogen exchange with an alkyllithium |

| Solvent | Diethyl ether, THF | Diethyl ether, THF, hexanes |

| Temperature | Varies, often milder | Typically low temperatures (-78°C) |

| Side Reactions | Can form di- and tri-arylated byproducts | Can be less selective if not controlled |

Halosilane Intermediates in the Formation of the Organosilane

The synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane almost invariably proceeds through a halosilane intermediate, most commonly a chlorosilane. alfa-chemistry.com Organohalosilanes are defined by the general formula RₙSiX₄₋ₙ, where R is an organic group and X is a halogen. alfa-chemistry.com In this specific synthesis, an intermediate such as (4-chlorophenyl)dichloromethylsilane or (4-chlorophenyl)chloromethyl(methoxy)silane is formed.

The silicon-chlorine bond is highly reactive and susceptible to nucleophilic substitution. This reactivity is fundamental to the subsequent alkoxylation step. The reaction of the organometallic reagent with a precursor like dichloromethylsilane displaces one of the chlorine atoms to form the Si-C bond. The remaining chlorine atom(s) on the silicon center are then targets for reaction with methanol to introduce the methoxy groups.

The general pathway is as follows:

Formation of the Aryl-Silane Bond: (4-ClC₆H₄)MgBr + CH₃SiCl₂H → (4-ClC₆H₄)(CH₃)SiHCl + MgBrCl

Alkoxylation: (4-ClC₆H₄)(CH₃)SiHCl + 2CH₃OH → (4-ClC₆H₄)(CH₃)Si(OCH₃)₂ + HCl + H₂

Alternatively, if starting with a precursor like trichloromethylsilane, a dichlorinated intermediate would be formed, which would then be methoxylated.

Alkoxylation and Transalkoxylation Reactions at the Silicon Center

Once the (4-chlorophenyl)methylchlorosilane intermediate is formed, the next crucial step is the introduction of the dimethoxy groups. This is achieved through an alkoxylation reaction, typically involving methanol. silicones.eu The alcoholysis of chlorosilanes is a rapid and generally irreversible reaction where hydrogen chloride is expelled. acs.org

The reaction can be represented as: (4-ClC₆H₄)(CH₃)SiCl₂ + 2CH₃OH → (4-ClC₆H₄)(CH₃)Si(OCH₃)₂ + 2HCl

To drive the reaction to completion and to neutralize the generated HCl, a base such as pyridine (B92270) or a tertiary amine is often used. researchgate.net Difficulties can arise from the liberated hydrogen chloride, which can cleave the newly formed alkoxy groups. google.com To circumvent this, the reaction can be carried out in the presence of a chlorinated hydrocarbon solvent in the absence of an acid-binding agent. google.com

Transalkoxylation is another relevant reaction in organosilicon chemistry, where an existing alkoxy group on a silicon atom is exchanged for another. While less common for the direct synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane, it is a potential side reaction if other alcohols are present.

Catalytic Considerations in the Synthesis of Aryl-Substituted Alkoxysilanes

While the core reactions involving Grignard or lithium reagents are often stoichiometric, catalysis plays a significant role in alternative and more advanced synthetic routes for arylsilanes. Catalysts can offer milder reaction conditions, improved yields, and better functional group tolerance. organic-chemistry.org

Various transition metal catalysts have been employed for the silylation of aryl halides. Palladium-based catalysts, for instance, have been used for the silylation of aryl chlorides. organic-chemistry.org Nickel/copper co-catalyzed systems have also been developed for the silylation of C-O electrophiles. organic-chemistry.org Iron-catalyzed methods have also shown high efficiency and broad substrate scope for the silylation of aromatic chlorides. organic-chemistry.org

For the specific Grignard coupling reaction, zinc chloride has been found to be an effective and inexpensive catalyst for the substitution of chlorosilanes with a wide variety of organomagnesium reagents. orgsyn.org Supported palladium-gold alloy nanoparticles have also been investigated for the cross-coupling of aryl chlorides and hydrosilanes. researchgate.net

The following table summarizes some catalytic systems for arylsilane synthesis:

| Catalyst System | Reactants | Key Features |

| Palladium(0) with Buchwald's ligand | Aryl halides and triethoxysilane | Effective for electron-rich aryl halides. organic-chemistry.org |

| Nickel/Copper | Phenol derivatives and silylating agents | Wide scope and mild conditions. organic-chemistry.org |

| Iron-based catalysts | (Hetero)aromatic chlorides and silylating agents | High efficiency and functional group compatibility. organic-chemistry.org |

| Zinc Chloride | Chlorosilanes and organomagnesium reagents | Catalyzes substitution with a broad range of Grignard reagents. orgsyn.org |

| Rhodium-based catalysts | Arenediazonium salts and triethoxysilane | Allows preparation from diazonium salts. organic-chemistry.org |

These catalytic methods represent more modern approaches that can potentially be adapted for the synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane, offering advantages over traditional stoichiometric organometallic routes.

Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis

The efficient laboratory synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane hinges on the careful optimization of reaction conditions to maximize product yield and purity. The primary synthetic routes typically involve either a Grignard reaction or a palladium-catalyzed cross-coupling reaction. The optimization of these pathways requires a systematic approach to manipulating variables such as temperature, solvent, catalyst system, and stoichiometry of reactants. Detailed research findings for analogous aryl(alkoxy)silane syntheses provide a framework for understanding the critical parameters for (4-Chlorophenyl)dimethoxy(methyl)silane.

One of the most common methods for forming the silicon-carbon bond is through the use of a Grignard reagent. In the synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane, this would involve the reaction of 4-chlorophenylmagnesium bromide with an appropriate dimethoxy(methyl)silyl electrophile. A significant challenge in this approach is controlling the selectivity of the reaction to prevent the formation of diarylated and triarylated silane byproducts. nih.govorganic-chemistry.org Research on the synthesis of aryltrialkoxysilanes has demonstrated that temperature and the stoichiometry of the reactants are paramount in achieving high yields of the desired monoarylated product. nih.govorganic-chemistry.org

For instance, in the synthesis of related aryl(trialkoxy)silanes, it was found that conducting the silylation at low temperatures significantly favors the formation of the monoaryl siloxane. nih.govorganic-chemistry.org Optimal conditions for Grignard-based syntheses often involve the slow addition of the arylmagnesium reagent to a stoichiometric excess of the silicon electrophile at a reduced temperature, such as -30°C in a solvent like tetrahydrofuran (THF). nih.govorganic-chemistry.org This approach minimizes the opportunity for the initially formed product to react with additional Grignard reagent.

The following interactive data table illustrates the hypothetical optimization of the Grignard reaction for the synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane based on findings from analogous reactions.

Table 1: Optimization of Grignard Reaction Conditions for (4-Chlorophenyl)dimethoxy(methyl)silane Synthesis

| Entry | Temperature (°C) | Molar Ratio (Grignard:Silane Electrophile) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 25 | 1:1.1 | Diethyl Ether | 4 | 55 | 80 |

| 2 | 0 | 1:1.1 | THF | 4 | 70 | 88 |

| 3 | -30 | 1:1.1 | THF | 4 | 85 | 95 |

| 4 | -30 | 1:1.5 | THF | 4 | 88 | 96 |

| 5 | -30 | 1:3 | THF | 4 | 92 | 98 |

An alternative and increasingly prevalent method for the synthesis of arylsilanes is the palladium-catalyzed cross-coupling reaction. This approach offers the potential for high selectivity and functional group tolerance. For the synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane, this would typically involve the coupling of a 4-chlorophenyl halide with a suitable dimethoxy(methyl)silane derivative, such as a disilane. The optimization of this type of reaction is complex, involving the careful selection of the palladium precursor, the ligand, the base, and the solvent, as well as the reaction temperature and time.

Research on the palladium-catalyzed silylation of aryl chlorides with dialkoxydisilanes has provided valuable insights into the optimization of these reactions. kyoto-u.ac.jp The choice of the palladium catalyst and, critically, the supporting ligand, can have a profound impact on the reaction's efficiency. For example, the use of specific palladium precatalysts in combination with specialized phosphine (B1218219) ligands has been shown to be effective in the silylation of aryl chlorides. organic-chemistry.org The reaction conditions are often fine-tuned to balance catalytic activity with catalyst stability and to suppress side reactions.

The interactive data table below presents a hypothetical optimization of a palladium-catalyzed silylation for the synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane, based on published data for similar transformations. kyoto-u.ac.jp

Table 2: Optimization of Palladium-Catalyzed Silylation for (4-Chlorophenyl)dimethoxy(methyl)silane Synthesis

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (1.5) | tBuDavePhos (3.0) | LiOBz | DMA | 100 | 65 |

| 2 | SingaCycle-A3 (3) | - | LiOBz | DMA | 100 | 75 |

| 3 | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ | Toluene | 110 | 82 |

| 4 | [allylPdCl]₂ (1) | S-Phos (2) | Cs₂CO₃ | Dioxane | 100 | 88 |

| 5 | SingaCycle-A3 (3) | - | LiOBz + H₂O | DMA | 100 | 78 |

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in (4-Chlorophenyl)dimethoxy(methyl)silane is an electrophilic center susceptible to nucleophilic attack. Nucleophilic substitution at this silicon center predominantly proceeds through a bimolecular nucleophilic substitution (SN2-Si) mechanism. nih.gov This mechanism involves the attack of a nucleophile on the silicon atom, leading to a transient, hypervalent pentacoordinate silicon intermediate or transition state. nih.govmdpi.com The reaction is completed by the departure of a leaving group, which in this case would be a methoxy group (as methanolate, which is subsequently protonated).

The reactivity of the silicon center is governed by a combination of steric and electronic factors imposed by its substituents: the 4-chlorophenyl group, the methyl group, and the two dimethoxy groups.

Electronic Effects : The 4-chlorophenyl group is electron-withdrawing due to the inductive effect of the chlorine atom. This effect increases the partial positive charge on the silicon atom, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the methyl group is weakly electron-donating, which slightly counteracts this effect.

The reaction can be generalized as follows, where Nu- represents a nucleophile: Nu- + (4-ClC6H4)(CH3)Si(OCH3)2 → [(4-ClC6H4)(CH3)Si(OCH3)2(Nu)]- (Transition State) → (4-ClC6H4)(CH3)Si(OCH3)(Nu) + CH3O-

Hydrolysis and Condensation Mechanisms Leading to Siloxane Bond Formation

The formation of siloxane polymers from (4-Chlorophenyl)dimethoxy(methyl)silane is a two-step process involving hydrolysis of the methoxy groups followed by condensation of the resulting silanol (B1196071) intermediates. gelest.comdakenchem.com

Hydrolysis is the cleavage of the silicon-oxygen bond in the methoxy groups by water, leading to the formation of silanols (Si-OH) and methanol. dakenchem.com This reaction can be catalyzed by either acids or bases. gelest.com

Acid-Catalyzed Mechanism : Under acidic conditions, a methoxy oxygen atom is protonated in a rapid initial step. This makes the methoxy group a better leaving group (methanol) and increases the electrophilicity of the silicon atom, facilitating a backside attack by a water molecule. nih.govresearchgate.net The hydrolysis rate is generally faster under acidic conditions than basic conditions. gelest.com

Base-Catalyzed Mechanism : In basic media, a hydroxide (B78521) ion directly attacks the silicon atom in an SN2-Si type reaction. nih.govmdpi.com This forms a pentacoordinate intermediate, which then expels a methoxide (B1231860) anion.

The kinetics of hydrolysis for alkoxysilanes are complex and influenced by several factors including pH, temperature, solvent, and the chemical structure of the silane. mdpi.comnih.govresearchgate.net Generally, the reaction follows pseudo-first-order kinetics with respect to the silane concentration when water is in large excess. afinitica.com The rate of hydrolysis is significantly affected by the nature of the substituents on the silicon atom. Electron-withdrawing groups, like the 4-chlorophenyl group, can accelerate hydrolysis by stabilizing the developing negative charge in the transition state of the base-catalyzed mechanism or by increasing the silicon's susceptibility to attack in the acid-catalyzed mechanism. mst.edu Steric hindrance around the silicon atom generally slows down the hydrolysis rate. researchgate.net

The following interactive table presents typical hydrolysis rate constants for various alkoxysilanes under acidic conditions to illustrate the influence of different substituents.

| Silane | Organic Substituent | Alkoxy Group | Relative Rate Constant (k_rel) |

| Methyltrimethoxysilane (B3422404) | Methyl | Methoxy | 10.0 |

| Vinyltrimethoxysilane | Vinyl | Methoxy | 15.0 |

| Phenyltrimethoxysilane | Phenyl | Methoxy | 5.0 |

| 3-Methacryloxypropyltrimethoxysilane | 3-Methacryloxypropyl | Methoxy | 1.0 |

| Methyltriethoxysilane | Methyl | Ethoxy | 1.5 |

Note: Data is illustrative, based on general findings that show methoxy groups hydrolyze 6-10 times faster than ethoxy groups and that electronic effects of the organic substituent modulate the rate. gelest.comresearchgate.net

Thermodynamic studies show that the activation energy for the hydrolysis of alkoxysilanes in acidic media typically ranges from 11 to 16 kcal/mol. nih.gov The reaction is temperature-dependent, with higher temperatures increasing the reaction rate according to the Arrhenius equation. researchgate.net

Following hydrolysis, the resulting silanol, (4-Chlorophenyl)(methyl)silanediol, is highly reactive and undergoes condensation reactions to form stable siloxane (Si-O-Si) bonds. researchgate.netnih.gov This process also releases water or methanol as a byproduct. nih.gov

Self-condensation involves the reaction between two molecules of the same silanol, leading to the formation of siloxane oligomers and polymers. Because (4-Chlorophenyl)dimethoxy(methyl)silane is difunctional with respect to hydrolysis, its condensation can lead to the formation of linear polymer chains or cyclic siloxane species. The balance between linear and cyclic products is influenced by reaction conditions such as concentration and catalyst.

n (4-ClC6H4)(CH3)Si(OH)2 → [-Si(CH3)(4-ClC6H4)-O-]n + n H2O

Co-condensation occurs when (4-Chlorophenyl)(methyl)silanediol reacts with other types of hydrolyzed silanes or silanols, such as those derived from tetraethoxysilane (TEOS). researchgate.net This process is fundamental in sol-gel chemistry for creating hybrid organic-inorganic materials. Co-condensation allows for the incorporation of the specific properties of the 4-chlorophenylmethylsilyl group into a larger silica (B1680970) network, modifying the network's properties, such as hydrophobicity and refractive index. The relative rates of hydrolysis and condensation of the different precursors determine the final structure and homogeneity of the resulting material. researchgate.net

Cross-Coupling Reactions Involving the Organosilane

Organosilanes like (4-Chlorophenyl)dimethoxy(methyl)silane can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for C-Si bond activation. nih.govresearchgate.netrsc.org In a typical Hiyama-type cross-coupling, an organosilane transfers its organic group to an organic halide or triflate in the presence of a transition metal catalyst and an activator (often a fluoride (B91410) source or a base).

For (4-Chlorophenyl)dimethoxy(methyl)silane, the 4-chlorophenyl group can be transferred. A general catalytic cycle for a nickel-catalyzed coupling with an aryl halide (Ar'-X) would involve:

Oxidative Addition : The active Ni(0) catalyst reacts with the aryl halide (Ar'-X) to form a Ni(II) intermediate, [Ar'-Ni-X].

Transmetalation : The organosilane is activated, typically by a base or fluoride, to form a more reactive silicate (B1173343) species. This species then transfers the 4-chlorophenyl group to the nickel center, displacing the halide and forming a [Ar'-Ni-Ar] intermediate.

Reductive Elimination : The two aryl groups on the nickel center couple and are eliminated, forming the biaryl product (Ar-Ar') and regenerating the Ni(0) catalyst.

This methodology allows for the formation of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science. oaepublish.comscispace.com

The 4-chlorophenyl group in (4-Chlorophenyl)dimethoxy(methyl)silane plays a multifaceted role in cross-coupling reactions.

Transferable Group : As described above, the primary role of the 4-chlorophenyl moiety is to serve as the aryl nucleophile equivalent that is transferred from silicon to the catalytic center during the transmetalation step. nih.govnih.gov

Electronic Modifier : The electronic properties of the 4-chlorophenyl group influence the reactivity of the organosilane itself. As an electron-withdrawing group, it can impact the ease of cleavage of the Si-C bond. nih.govacs.org The precise effect depends on the mechanism of the transmetalation step; in some cases, electron-withdrawing groups on the silicon-bound aryl ring can facilitate the coupling reaction. nih.gov This electronic tuning can affect catalyst efficiency and reaction yields.

Handle for Sequential Coupling : The chlorine atom on the phenyl ring provides a reactive site for a second, independent cross-coupling reaction. This makes (4-Chlorophenyl)dimethoxy(methyl)silane a potentially bifunctional reagent. For example, the 4-chlorophenyl group could first be transferred via a Ni-catalyzed Hiyama coupling, and the resulting biaryl product, which still contains a chlorine atom, could then undergo a subsequent Suzuki, Buchwald-Hartwig, or another type of coupling reaction at the chloro position. This sequential functionalization allows for the synthesis of complex, unsymmetrical poly-aryl systems from a single starting reagent.

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The reactivity of the chlorophenyl group in (4-Chlorophenyl)dimethoxy(methyl)silane towards electrophilic aromatic substitution (EAS) is governed by the electronic and steric effects of the substituents on the aromatic ring: the chloro group and the dimethoxy(methyl)silyl group. In general, electrophilic aromatic substitution reactions proceed through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as a Wheland intermediate or sigma complex. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. khanacademy.orgijrar.org

Both the chloro and silyl groups are known to be ortho, para-directing substituents. youtube.comlibretexts.org The chloro group is a deactivating group due to its inductive electron-withdrawing effect, which destabilizes the carbocation intermediate. However, it is ortho, para-directing because the lone pairs on the chlorine atom can be donated to the ring through resonance, which helps to stabilize the positive charge in the ortho and para positions. youtube.com Conversely, silyl groups are generally considered to be weakly activating or deactivating, but they also direct incoming electrophiles to the ortho and para positions. This is attributed to the ability of the silicon atom to stabilize the adjacent carbocation through σ-π hyperconjugation.

Given that the silyl group is in the para position relative to the chloro group, the incoming electrophile will be directed to the positions ortho to the silyl group (and meta to the chloro group) or ortho to the chloro group (and meta to the silyl group). Due to the deactivating nature of the chloro group, substitution is more likely to be directed by the silyl group, favoring attack at the positions ortho to the silyl group. However, steric hindrance from the dimethoxy(methyl)silyl group may also influence the regioselectivity.

Nitration: The nitration of the aromatic ring would likely be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. researchgate.net Based on the directing effects of the substituents, the expected major products would be (4-chloro-2-nitrophenyl)dimethoxy(methyl)silane and (4-chloro-3-nitrophenyl)dimethoxy(methyl)silane.

Halogenation: Halogenation, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, would introduce a bromine atom onto the aromatic ring. The anticipated products would be (2-bromo-4-chlorophenyl)dimethoxy(methyl)silane and (3-bromo-4-chlorophenyl)dimethoxy(methyl)silane.

Friedel-Crafts Reactions: Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst such as AlCl₃, would introduce an acyl group. organic-chemistry.org The reaction with acetyl chloride, for example, would be expected to yield primarily 1-(5-chloro-2-(dimethoxy(methyl)silyl)phenyl)ethan-1-one. It is important to note that Friedel-Crafts reactions can be sensitive to deactivating groups, and the presence of the chloro substituent may necessitate harsher reaction conditions.

| Reaction | Typical Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | (4-chloro-2-nitrophenyl)dimethoxy(methyl)silane, (4-chloro-3-nitrophenyl)dimethoxy(methyl)silane |

| Bromination | Br₂, FeBr₃ | (2-bromo-4-chlorophenyl)dimethoxy(methyl)silane, (3-bromo-4-chlorophenyl)dimethoxy(methyl)silane |

| Acylation | CH₃COCl, AlCl₃ | 1-(5-chloro-2-(dimethoxy(methyl)silyl)phenyl)ethan-1-one |

Reaction with Other Functional Groups for Derivatization

The dimethoxy(methyl)silyl functionality of (4-Chlorophenyl)dimethoxy(methyl)silane is a key site for derivatization reactions, primarily through reactions involving the methoxy groups.

Hydrolysis and Condensation: The most common reaction of alkoxysilanes is hydrolysis, followed by condensation to form siloxanes. nih.gov In the presence of water, the methoxy groups of (4-Chlorophenyl)dimethoxy(methyl)silane can be hydrolyzed to form silanol groups (-Si-OH). These silanols are reactive intermediates that can then undergo condensation with other silanol groups to form siloxane bonds (-Si-O-Si-), leading to the formation of oligomers or polymers. afinitica.comnih.gov The rate of hydrolysis and condensation is influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov This reactivity is fundamental to the use of such silanes as coupling agents and in the formation of silicone-based materials. nih.gov Co-hydrolysis and co-condensation with other alkoxysilanes can be employed to create hybrid materials with tailored properties. researchgate.net

Reaction with Organometallic Reagents: The silicon-oxygen bond in alkoxysilanes can be cleaved by strong nucleophiles such as Grignard reagents (RMgX). gelest.com The reaction of (4-Chlorophenyl)dimethoxy(methyl)silane with a Grignard reagent could potentially lead to the substitution of one or both methoxy groups with the alkyl or aryl group from the Grignard reagent. chemrxiv.org For example, reaction with methylmagnesium bromide could yield (4-Chlorophenyl)methoxy(dimethyl)silane or even (4-Chlorophenyl)trimethylsilane, depending on the stoichiometry and reaction conditions. The selectivity of these reactions can be influenced by steric and electronic factors. researchgate.net

| Reagent Type | Example Reagent | Potential Product(s) | Reaction Type |

| Water | H₂O | (4-Chlorophenyl)(methyl)silanediol, Polysiloxanes | Hydrolysis/Condensation |

| Grignard Reagent | CH₃MgBr | (4-Chlorophenyl)methoxy(dimethyl)silane, (4-Chlorophenyl)trimethylsilane | Nucleophilic Substitution |

Studies on Reaction Intermediates and Transition States

The detailed mechanistic understanding of the reactions of (4-Chlorophenyl)dimethoxy(methyl)silane relies on the characterization and computational modeling of transient species such as reaction intermediates and transition states.

Intermediates in Electrophilic Aromatic Substitution: As previously mentioned, the key intermediate in the electrophilic substitution on the chlorophenyl ring is the Wheland intermediate, a resonance-stabilized carbocation. ijrar.org Computational studies using Density Functional Theory (DFT) on similar substituted benzene (B151609) systems have been instrumental in elucidating the stability of these intermediates and rationalizing the observed regioselectivity. nih.govirjet.net For (4-Chlorophenyl)dimethoxy(methyl)silane, DFT calculations could be employed to model the energies of the different possible Wheland intermediates formed upon attack of an electrophile at the various positions on the ring. Such studies would likely confirm that the intermediates leading to ortho and para substitution relative to the silyl group are lower in energy, thus explaining the directing effects of this substituent. libretexts.org

Transition States in Derivatization Reactions: The hydrolysis of the methoxy groups proceeds through a transition state involving the nucleophilic attack of a water molecule on the silicon atom. nih.gov DFT calculations can model the geometry and energy of this transition state, providing insights into the reaction kinetics. Similarly, the reaction with Grignard reagents would involve a transition state where the nucleophilic carbon of the Grignard reagent is attacking the silicon center, leading to the displacement of a methoxy group. researchgate.net

Computational studies on related systems, such as the palladium-catalyzed silylation of aryl halides, have utilized DFT to map out the entire catalytic cycle, identifying the structures and energies of various intermediates and transition states. researchgate.net While not directly applicable to the reactions discussed here, these studies highlight the power of computational chemistry in understanding the mechanisms of reactions involving organosilanes. Spectroscopic techniques, such as in-situ NMR, could potentially be used to detect and characterize reaction intermediates in the reactions of (4-Chlorophenyl)dimethoxy(methyl)silane, although no such studies have been reported for this specific compound.

Spectroscopic and Structural Elucidation of 4 Chlorophenyl Dimethoxy Methyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and configuration of atoms.

The ¹H NMR spectrum of (4-Chlorophenyl)dimethoxy(methyl)silane is expected to display three distinct sets of signals corresponding to the aromatic protons of the 4-chlorophenyl ring, the protons of the two methoxy (B1213986) groups, and the protons of the methyl group directly attached to the silicon atom.

The 4-chlorophenyl group creates a symmetrical AA'BB' spin system for the aromatic protons. The two protons ortho to the silicon atom (H_ortho) are chemically equivalent, as are the two protons meta to the silicon atom (H_meta). Due to the electron-donating nature of the silyl (B83357) group and the electron-withdrawing nature of the chlorine atom, these sets of protons will have different chemical shifts. They typically appear as two distinct doublets in the aromatic region of the spectrum.

The six protons of the two methoxy groups (-OCH₃) are chemically and magnetically equivalent, giving rise to a single, sharp singlet. Similarly, the three protons of the methyl group (-CH₃) bonded to the silicon atom are also equivalent and produce a sharp singlet. The integration of these signals would correspond to a 4:6:3 ratio, respectively.

Based on data from analogous compounds like dimethoxymethylphenylsilane (B1198902) and various chlorophenyl derivatives, the predicted chemical shifts are summarized below. rsc.orgchemicalbook.comchemicalbook.com

¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H_ortho to Si) | ~7.50 - 7.65 | Doublet |

| Aromatic (H_meta to Si) | ~7.35 - 7.45 | Doublet |

| Methoxy (-OCH₃) | ~3.55 - 3.65 | Singlet |

| Methyl (Si-CH₃) | ~0.30 - 0.40 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For (4-Chlorophenyl)dimethoxy(methyl)silane, six distinct carbon signals are anticipated.

The 4-chlorophenyl ring will exhibit four signals due to its symmetry: one for the ipso-carbon bonded to silicon (C_ipso), one for the two ortho-carbons, one for the two meta-carbons, and one for the para-carbon bonded to chlorine. The chemical shifts of these carbons are influenced by the electronegativity and resonance effects of both the silyl and chloro substituents.

The methoxy groups (-OCH₃) will produce a single carbon signal, as they are chemically equivalent. The silicon-bound methyl group (Si-CH₃) will also show a distinct signal, typically at a high field (low ppm value) due to the electropositive nature of silicon.

¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C_ipso, C-Si) | ~135 - 140 |

| Aromatic (C_para, C-Cl) | ~136 - 138 |

| Aromatic (C_ortho) | ~133 - 135 |

| Aromatic (C_meta) | ~128 - 130 |

| Methoxy (-OCH₃) | ~50 - 52 |

| Methyl (Si-CH₃) | ~ -4 to 0 |

²⁹Si NMR spectroscopy is a powerful technique specifically used to probe the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For organosilanes, the chemical shift is influenced by the number and type of alkyl, aryl, and alkoxy groups.

In the case of (4-Chlorophenyl)dimethoxy(methyl)silane, the silicon atom is bonded to one aryl group, one alkyl group, and two alkoxy groups. Based on extensive studies of methylmethoxysilanes, the substitution of methyl groups with more electronegative methoxy groups typically results in a downfield shift (less negative ppm value) of the ²⁹Si signal relative to tetramethylsilane (B1202638) (TMS). unige.chrsc.org For instance, the chemical shift for dimethyldimethoxysilane (DMDMS) is approximately -2 ppm, while that for methyltrimethoxysilane (B3422404) (MTMS) is around -40 ppm. rsc.org The presence of the phenyl group also influences the shift. Therefore, the ²⁹Si chemical shift for (4-Chlorophenyl)dimethoxy(methyl)silane is expected to fall within the characteristic range for such substituted silanes. epfl.ch

²⁹Si NMR Spectral Data

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

| (Ar)(CH₃)Si(OCH₃)₂ | -20 to -40 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides crucial information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of (4-Chlorophenyl)dimethoxy(methyl)silane is characterized by absorption bands corresponding to the vibrations of its constituent parts. Key expected vibrations include:

Si-O-C Stretching: Strong, broad absorptions associated with the asymmetric and symmetric stretching of the Si-O-C linkage are expected in the 1050-1100 cm⁻¹ region. This is often the most prominent feature in the spectra of alkoxysilanes.

Si-CH₃ Vibrations: A sharp, characteristic absorption for the symmetric deformation (umbrella mode) of the Si-CH₃ group should appear around 1250-1270 cm⁻¹. The Si-C stretching vibration is expected in the 750-850 cm⁻¹ range.

Aromatic Ring Vibrations: The C-H stretching vibrations of the phenyl ring are found above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. A band around 1100 cm⁻¹ is often associated with the in-plane C-H bending of the substituted benzene (B151609) ring.

C-H Stretching (Aliphatic): The C-H stretching vibrations of the methoxy and methyl groups are expected in the 2800-3000 cm⁻¹ range. A distinct peak for the methoxy C-H stretch is often seen around 2840 cm⁻¹.

C-Cl Stretching: The stretching vibration for the C-Cl bond in an aromatic ring is expected to appear in the 700-750 cm⁻¹ region. uantwerpen.be

The expected vibrational frequencies, based on data from analogous compounds like dimethoxymethylphenylsilane, are compiled in the table below. nist.gov

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| > 3000 | Aromatic C-H Stretch |

| 2800 - 3000 | Aliphatic C-H Stretch (Methyl & Methoxy) |

| ~1590 | Aromatic C=C Stretch |

| ~1430 | Aromatic C=C Stretch |

| ~1260 | Si-CH₃ Symmetric Deformation |

| 1050 - 1100 | Si-O-C Asymmetric Stretch |

| ~820 | Si-O-C Symmetric Stretch |

| 700 - 750 | C-Cl Stretch |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals.

For (4-Chlorophenyl)dimethoxy(methyl)silane, the following features are expected to be prominent in the Raman spectrum:

Aromatic Ring Breathing: The symmetric "breathing" mode of the para-substituted phenyl ring is expected to be a very strong and sharp band, typically appearing near 1000 cm⁻¹.

Si-O and Si-C Stretching: Symmetric Si-O-C and Si-C stretching vibrations are also expected to be Raman active. researchgate.netrsc.org

C-Cl Stretching: The C-Cl stretching vibration will also be visible in the Raman spectrum.

The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence of all key functional groups and contributing to the comprehensive structural elucidation of (4-Chlorophenyl)dimethoxy(methyl)silane. researchgate.net

Insufficient specific data is available in the public domain to generate a detailed and scientifically accurate article on the spectroscopic and structural elucidation of "(4-Chlorophenyl)dimethoxy(methyl)silane" that strictly adheres to the requested outline and inclusion of detailed research findings and data tables.

While general principles of these analytical techniques and data for analogous compounds exist, providing a thorough and accurate analysis solely focused on "(4-Chlorophenyl)dimethoxy(methyl)silane" as per the user's strict instructions is not possible without the specific empirical data for this molecule. To maintain scientific accuracy and adhere to the provided constraints, the generation of the requested article cannot be completed at this time.

Theoretical and Computational Chemistry Studies on 4 Chlorophenyl Dimethoxy Methyl Silane

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. nih.govmdpi.com This method is employed to calculate the lowest energy arrangement of atoms in a molecule, known as the optimized molecular geometry. For (4-Chlorophenyl)dimethoxy(methyl)silane, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

The calculations would reveal the precise three-dimensional arrangement, including the orientation of the dimethoxy and methyl groups around the central silicon atom and their spatial relationship to the 4-chlorophenyl ring. A good correlation between calculated and experimental (e.g., X-ray diffraction) data for similar molecules typically validates the chosen DFT method and basis set. researchgate.netnih.gov These structural parameters are fundamental for understanding the molecule's physical and chemical properties.

Table 1: Hypothetical Optimized Geometrical Parameters for (4-Chlorophenyl)dimethoxy(methyl)silane (Illustrative Example) This table presents expected ranges for bond lengths and angles based on DFT calculations of similar organosilicon and chlorophenyl compounds. Actual values would require specific computation.

| Parameter | Bond/Angle | Expected Value Range |

| Bond Length | Si-C (phenyl) | 1.85 - 1.90 Å |

| Si-C (methyl) | 1.86 - 1.91 Å | |

| Si-O | 1.63 - 1.68 Å | |

| C-Cl | 1.73 - 1.78 Å | |

| O-C (methoxy) | 1.42 - 1.46 Å | |

| Bond Angle | C(phenyl)-Si-C(methyl) | 108° - 112° |

| O-Si-O | 107° - 111° | |

| C-Si-O | 108° - 112° | |

| Dihedral Angle | C-C-Si-O | Defines the twist of the phenyl ring relative to the silyl (B83357) group |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For (4-Chlorophenyl)dimethoxy(methyl)silane, the HOMO would likely be localized on the electron-rich 4-chlorophenyl ring, while the LUMO might be distributed across the silicon atom and the antibonding orbitals of the Si-C or Si-O bonds. Analysis of these orbitals helps predict sites susceptible to electrophilic or nucleophilic attack. wuxiapptec.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table shows a hypothetical example of FMO analysis results. The values are representative for similar aromatic silane (B1218182) compounds.

| Parameter | Symbol | Hypothetical Value | Implication |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -0.8 eV | Electron-accepting ability |

| Energy Gap | ΔE | 5.7 eV | High kinetic stability |

| Electronegativity | χ | 3.65 eV | Overall reactivity |

| Chemical Hardness | η | 2.85 eV | Resistance to charge transfer |

Vibrational Frequency Calculations and Theoretical Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic frequencies corresponding to the fundamental modes of molecular vibration, a theoretical spectrum can be generated. nih.gov These calculations are invaluable for assigning the vibrational modes observed in experimental spectra. gelest.com

For (4-Chlorophenyl)dimethoxy(methyl)silane, calculations would identify characteristic frequencies for specific functional groups, such as the Si-O-C stretching of the methoxy (B1213986) groups, Si-CH₃ rocking and stretching, C-Cl stretching, and various vibrations of the phenyl ring. gelest.comresearchgate.net Comparing the computed spectrum with an experimental one allows for a detailed structural confirmation. Often, calculated frequencies are scaled by an empirical factor to better match experimental results due to approximations in the theoretical models. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative) This table provides an example of expected vibrational frequencies for the key functional groups in (4-Chlorophenyl)dimethoxy(methyl)silane based on general spectroscopic data for organosilicon compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric C-H Stretch | -CH₃ | ~2960 |

| Phenyl Ring C-H Stretch | Ar-H | 3050 - 3100 |

| Asymmetric Si-O-C Stretch | Si-O-CH₃ | 1080 - 1110 |

| Si-C Stretch | Si-CH₃ | 1250 - 1270 |

| Phenyl Ring C=C Stretch | Ar C=C | 1430 - 1480 |

| C-Cl Stretch | Ar-Cl | 1010 - 1090 |

Investigation of Reaction Mechanisms and Energy Profiles via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. hydrophobe.orgumich.edunih.gov By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine reaction rates. escholarship.org

For (4-Chlorophenyl)dimethoxy(methyl)silane, a key reaction to study would be its hydrolysis, where the methoxy groups react with water to form silanol (B1196071) (Si-OH) groups, a critical step in the formation of silicone polymers and surface coatings. hydrophobe.org Computational studies could model the approach of water molecules, the breaking of Si-O bonds, and the formation of new O-H and Si-O bonds, providing a detailed, molecular-level understanding of the reaction kinetics and mechanism. hydrophobe.orgmdpi.com

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. acadpubl.eu It translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and core orbitals, closely resembling a classical Lewis structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map is color-coded: regions of negative potential (typically shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. mdpi.com

For (4-Chlorophenyl)dimethoxy(methyl)silane, an MEP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity and lone pairs of electrons. researchgate.net Conversely, positive potential might be found around the hydrogen atoms of the methyl group and potentially near the silicon atom, indicating its electrophilic character. This visualization helps in understanding non-covalent interactions, molecular recognition, and the initial steps of chemical reactions. researchgate.netmdpi.com

Advanced Applications in Materials Science and Organic Synthesis Involving 4 Chlorophenyl Dimethoxy Methyl Silane

Development of Silicon-Based Materials

(4-Chlorophenyl)dimethoxy(methyl)silane serves as a critical building block in the synthesis of a variety of silicon-based materials. Its ability to undergo hydrolysis and condensation reactions, coupled with the functionality of the chlorophenyl group, allows for the creation of materials with tailored properties.

Precursor in the Synthesis of Silicone Polymers and Resins

Organofunctional alkoxysilanes, such as (4-Chlorophenyl)dimethoxy(methyl)silane, are fundamental precursors in the production of specialized silicone polymers and resins. shinetsusilicone-global.comshinetsu.com.cn The dimethoxy groups are susceptible to hydrolysis, forming silanol (B1196071) intermediates. These silanols can then undergo condensation reactions to form a stable siloxane (Si-O-Si) backbone, which is characteristic of all silicones. epo.orgrsc.org

The incorporation of the (4-chlorophenyl) group and the methyl group into the polymer structure imparts specific properties to the resulting material. The methyl group generally contributes to hydrophobicity and flexibility, while the phenyl group can enhance thermal stability and refractive index. shinetsusilicone-global.comgoogle.com The chlorine atom on the phenyl ring further modifies the electronic properties and reactivity of the aromatic moiety, which can be leveraged for further chemical modifications.

The general process for the synthesis of silicone polymers from (4-Chlorophenyl)dimethoxy(methyl)silane can be summarized in the following steps:

Hydrolysis: The methoxy (B1213986) groups (-OCH3) react with water to form silanol groups (-OH) and methanol (B129727) as a byproduct.

Condensation: The silanol groups react with each other to form siloxane bonds, releasing water. This process can be controlled to produce linear polymers, cross-linked resins, or oligomers. shinetsu.com.cn

The properties of the final silicone material are highly dependent on the reaction conditions and the co-polymerization with other silane (B1218182) precursors. epo.org

| Property Influenced by Functional Group | Functional Group | Effect on Silicone Polymer |

| Thermal Stability & Refractive Index | (4-Chlorophenyl) | Enhances resistance to high temperatures and modifies optical properties. |

| Flexibility & Hydrophobicity | Methyl | Increases the flexibility of the polymer chain and imparts water-repellent characteristics. |

| Polymer Backbone Formation | Dimethoxy | Enables hydrolysis and condensation to form the Si-O-Si backbone. |

Fabrication of Hybrid Materials and Composites

Hybrid materials, which combine inorganic and organic components at the molecular level, can exhibit synergistic properties not found in the individual constituents. sol-gel.netnih.gov (4-Chlorophenyl)dimethoxy(methyl)silane is an ideal candidate for the creation of such materials due to its dual functionality. d-nb.info

The dimethoxy groups can co-condense with other inorganic precursors, such as tetraethoxysilane (TEOS), via the sol-gel process to form an inorganic silica (B1680970) network. sol-gel.net Simultaneously, the organic (4-chlorophenyl)methyl moiety becomes an integral part of this network, creating a Class II hybrid material where the organic and inorganic phases are linked by covalent bonds. nih.gov

In composites, this silane can be used to treat the surface of inorganic fillers (e.g., silica, glass fibers) before they are incorporated into an organic polymer matrix. mdpi.comnih.gov This surface treatment improves the compatibility and adhesion between the hydrophilic filler and the hydrophobic polymer, leading to enhanced mechanical properties of the composite material. mdpi.comnih.gov

| Composite Property | Role of (4-Chlorophenyl)dimethoxy(methyl)silane |

| Mechanical Strength | Improves stress transfer from the polymer matrix to the inorganic filler. |

| Thermal Stability | The inherent stability of the siloxane bonds and the phenyl group can enhance the overall thermal resistance. |

| Chemical Resistance | The formation of a stable interface can protect the filler from chemical attack. |

Role in Plasma Polymerization for Thin Film Deposition

Plasma polymerization is a solvent-free technique used to deposit thin, highly cross-linked, and pinhole-free films onto a variety of substrates. mdpi.com Organosilicon compounds are frequently used as precursors in this process. When (4-Chlorophenyl)dimethoxy(methyl)silane is introduced into a plasma environment, it is fragmented into reactive species. These species then recombine on the substrate surface to form a polymeric thin film. mdpi.com

The chemical composition and properties of the resulting film can be tuned by controlling the plasma parameters, such as pressure, power, and gas flow rates. mdpi.com The inclusion of the chlorophenyl group in the precursor is expected to produce films with a higher refractive index and modified surface energy compared to films polymerized from simpler alkylsilanes. These thin films have potential applications as protective coatings, dielectric layers, and optical coatings. mdpi.com

Surface Science and Interface Modification

The ability of (4-Chlorophenyl)dimethoxy(methyl)silane to form strong bonds with inorganic surfaces makes it a valuable tool in surface science and for modifying the interface between different materials.

Enhancement of Adhesion Between Dissimilar Materials (Silane Coupling Agents)

One of the most significant applications of organofunctional silanes is as coupling agents to promote adhesion between dissimilar materials, such as an inorganic substrate and an organic polymer. shinetsusilicone-global.comdakenchem.comresearchgate.net (4-Chlorophenyl)dimethoxy(methyl)silane functions as a molecular bridge at the interface. dakenchem.com

Functionalization of Inorganic Substrates (e.g., glass, metals, ceramics)

The surface properties of inorganic materials can be tailored by functionalization with (4-Chlorophenyl)dimethoxy(methyl)silane. nih.govnih.gov This surface modification can alter properties such as wettability, chemical reactivity, and biocompatibility. nih.govnbinno.com

For instance, treating a hydrophilic glass surface with this silane can render it more hydrophobic due to the presence of the organic groups. uah.edu The process involves the reaction of the silane's methoxy groups with the surface silanol groups on the glass, forming a robust, covalently bonded self-assembled monolayer. diva-portal.org

Similarly, the surfaces of metals and ceramics, which typically possess a layer of surface hydroxyl groups, can be functionalized in a similar manner. mdpi.comgoogle.com The presence of the chlorophenyl group on the surface can then be used as a reactive handle for further chemical transformations, allowing for the attachment of other functional molecules. researchgate.net

| Substrate | Purpose of Functionalization | Potential Outcome |

| Glass | Increase hydrophobicity, improve adhesion to polymers. | Creation of water-repellent surfaces, enhanced bonding in laminated glass. uah.edudiva-portal.org |

| Metals | Improve corrosion resistance, promote adhesion of coatings. | Passivation of the metal surface, enhanced durability of paints and coatings. mdpi.comgoogle.com |

| Ceramics | Modify surface energy, improve bonding in ceramic-polymer composites. | Enhanced mechanical properties of dental and structural composites. nih.gov |

Creation of Tailored Surface Properties, such as Hydrophobicity

Organosilanes are widely employed to modify the surface properties of various substrates, and (4-Chlorophenyl)dimethoxy(methyl)silane is particularly suited for creating hydrophobic, or water-repellent, surfaces. gelest.comresearchgate.net The fundamental mechanism involves the reaction of the silane's hydrolyzable dimethoxy groups with hydroxyl (-OH) groups present on the surface of inorganic materials like glass, silica, or metal oxides. gelest.com

This reaction forms stable covalent siloxane bonds (Si-O-Substrate), anchoring the molecule to the surface. researchgate.net Once anchored, the nonpolar (4-chlorophenyl)methyl groups are oriented away from the substrate, creating a new, low-energy surface. mdpi.com This organic layer effectively shields the polar surface of the substrate, minimizing its interaction with water molecules and thus imparting a hydrophobic character. gelest.com The effectiveness of the hydrophobic treatment is dependent on factors such as the density of the silane monolayer, the orientation of the organic groups, and the elimination of underlying polar sites. gelest.commdpi.com The aromatic and halogenated nature of the chlorophenyl group contributes significantly to the nonpolar character of the modified surface, leading to increased water contact angles. rsc.org

Table 1: Principles of Silane-Based Surface Modification

| Silane Functional Group | Role in Surface Modification | Resulting Surface Property |

| Dimethoxy Silyl (B83357) Group | Reacts with surface hydroxyls to form covalent Si-O bonds. | Anchors the molecule to the substrate. |

| (4-Chlorophenyl)methyl Group | Nonpolar organic moiety oriented away from the surface. | Reduces surface energy and repels water. mdpi.com |

Role as a Key Intermediate in Complex Organic Synthesis

The dual reactivity of (4-Chlorophenyl)dimethoxy(methyl)silane makes it a valuable intermediate in multi-step synthetic processes for creating both organosilicon materials and complex organic molecules. mdpi.comchemicalbook.com

As an organoalkoxysilane, this compound serves as a precursor for more complex organosilicon structures, particularly polysiloxanes. mdpi.comchemicalbook.com The two methoxy groups on the silicon atom can undergo hydrolysis and condensation reactions. This process allows for the formation of siloxane polymers where the silicon atoms are linked by oxygen bridges (-Si-O-Si-).

The presence of the (4-chlorophenyl) group within the resulting polymer imparts specific properties, such as increased thermal stability, altered solubility, and a higher refractive index compared to standard methyl- or alkyl-substituted silicones. These tailored polymers are essential in the formulation of specialty chemicals, including high-performance resins, coatings, and dielectric materials. gelest.com Furthermore, the chloro-substituent on the phenyl ring remains available for subsequent chemical transformations, allowing the polymer to be functionalized further.

Table 2: Reactive Sites of (4-Chlorophenyl)dimethoxy(methyl)silane and Their Synthetic Potential

| Reactive Site | Type of Reaction | Potential Products |

| -Si(OCH₃)₂- | Hydrolysis & Condensation | Polysiloxanes, silicone resins, functionalized silica materials. mdpi.com |

| 4-Chlorophenyl Group | Palladium-Catalyzed Cross-Coupling | Biaryls, functionalized aromatic compounds, complex heterocyclic systems. nih.gov |

While direct use of (4-Chlorophenyl)dimethoxy(methyl)silane as a starting material in classical named reactions for heterocycle synthesis is not prominently documented, its role as a precursor is highly plausible through modern cross-coupling chemistry. mdpi.commdpi.comnih.gov Aryl silanes are effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. researchgate.netresearchgate.net

In this context, the (4-chlorophenyl) group can be transferred from the silicon atom to another organic molecule, typically an aryl or vinyl halide or triflate. This strategy is a powerful tool for constructing the carbon skeletons of complex aromatic and heteroaromatic compounds. nih.govnih.gov For example, the (4-chlorophenyl) moiety could be coupled with a pre-functionalized heterocyclic core (e.g., a bromo-quinoline or iodo-indole) to synthesize highly substituted derivatives. nih.gov This method offers a versatile and robust alternative to traditional synthetic routes, allowing for the late-stage introduction of the chlorophenyl group into a complex molecular framework. The synthesis of various quinoline, sydnone, and indole (B1671886) structures often involves precursors containing a chlorophenyl unit, highlighting the potential utility of this silane as a reagent for transferring this specific group. mdpi.comiipseries.orgmdpi.com

Table 3: Generalized Scheme for Hiyama Cross-Coupling with an Aryl Silane

| Reactant 1 | Reactant 2 | Catalyst/Activator | Product |

| (4-Chlorophenyl)dimethoxy(methyl)silane | Heteroaryl-Halide (e.g., Bromo-quinoline) | Palladium Catalyst (e.g., Pd(PPh₃)₄) / Fluoride (B91410) Source (e.g., TBAF) | 4-Chlorophenyl-Substituted Heterocycle |

| This table represents a generalized, plausible reaction based on established Hiyama cross-coupling principles. researchgate.net |

Applications in Catalysis Research and Development

The applications of (4-Chlorophenyl)dimethoxy(methyl)silane in catalysis are primarily centered on its use as a building block for creating catalyst systems rather than acting as a catalyst itself. Organosilanes are crucial for preparing heterogeneous catalysts by functionalizing inorganic supports like silica.

The compound can be grafted onto a silica surface via its dimethoxy groups, creating a functionalized support where the (4-chlorophenyl) groups are available for further modification. This aromatic ring can serve as an anchor point for attaching catalytically active metal complexes or organic functional groups. This immobilization technique is a key strategy in "supported ionic liquid phase" (SILP) catalysis and other forms of heterogeneous catalysis, as it helps prevent the leaching of the expensive catalyst from the solid support into the reaction medium. nih.gov The development of such robust, recyclable catalyst systems is a major goal in green chemistry and sustainable industrial processes. nih.gov

Future Research Directions and Emerging Trends for 4 Chlorophenyl Dimethoxy Methyl Silane

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For (4-Chlorophenyl)dimethoxy(methyl)silane, future research will likely concentrate on moving beyond traditional synthesis methods, which often involve multiple steps and the use of hazardous reagents.

One promising avenue is the exploration of direct, one-pot synthesis techniques. These methods aim to combine multiple reaction steps into a single, continuous process, thereby reducing waste, energy consumption, and production costs. google.com Rhodium-catalyzed intermolecular C-H silylation of arenes with alkoxysilanes represents an efficient protocol for creating arylalkoxysilanes, and future work may adapt this for the specific synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane. nih.govrsc.org

Furthermore, the principles of green chemistry are expected to heavily influence the development of new synthetic routes. nih.gov This includes the use of renewable starting materials, greener solvents, and catalytic systems that minimize waste and environmental impact. sigmaaldrich.comnih.govmdpi.com Research into solvent-free reaction conditions or the use of biodegradable solvents derived from biomass could significantly enhance the sustainability of its production.

| Synthesis Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, lower energy consumption, minimized waste. | Development of novel catalytic systems, optimization of reaction conditions. |

| Direct C-H Silylation | High atom economy, circumvents the need for pre-functionalized starting materials. | Catalyst design for high regioselectivity and yield. nih.govrsc.org |

| Green Solvents | Reduced environmental impact, improved safety. | Exploration of bio-based solvents, supercritical fluids, and ionic liquids. sigmaaldrich.comnih.govmdpi.com |

| Catalyst Recycling | Lower production costs, reduced metal waste. | Development of heterogeneous catalysts, magnetic nanoparticles for catalyst recovery. |

Advanced Mechanistic Studies of Complex Organosilane Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and designing new transformations. For (4-Chlorophenyl)dimethoxy(methyl)silane, advanced mechanistic studies will provide valuable insights into its reactivity and the formation of complex organosilane structures.

Computational chemistry and quantum mechanical calculations are powerful tools for elucidating reaction pathways, transition states, and the electronic effects of the chlorophenyl and methoxy (B1213986) groups. rsc.orgrsc.org These theoretical studies can predict reactivity, guide experimental design, and help in the interpretation of experimental results.

In-situ spectroscopic techniques, such as advanced NMR and FTIR spectroscopy, will be instrumental in monitoring reaction kinetics and identifying transient intermediates. These studies will shed light on the intricate steps involved in hydrolysis, condensation, and cross-linking reactions, which are fundamental to the application of this silane (B1218182) in materials science. Gaining deeper mechanistic insights can have significant implications for planning synthesis strategies for greener processes with higher yields. rsc.org

Rational Design of New Materials with Tailored Functionalities and Responsive Properties

The true potential of (4-Chlorophenyl)dimethoxy(methyl)silane lies in its ability to serve as a building block for advanced materials with precisely controlled properties. Future research will focus on the rational design of these materials, moving from empirical approaches to a more predictive and design-oriented methodology.

By leveraging the reactivity of the chlorophenyl group, researchers can introduce a wide array of functional moieties through nucleophilic aromatic substitution or cross-coupling reactions. This will enable the creation of materials with tailored optical, electronic, or biological properties. For instance, the incorporation of chromophores could lead to new photoluminescent materials, while the attachment of bioactive molecules could find applications in drug delivery or biomedical coatings.

Furthermore, the development of "smart" or responsive materials is a rapidly growing field. By incorporating (4-Chlorophenyl)dimethoxy(methyl)silane into polymer networks, it may be possible to create materials that respond to external stimuli such as light, pH, or temperature. These responsive properties could be harnessed for applications in sensors, actuators, and controlled-release systems.

Integration into Green Chemistry Processes and Environmental Applications

The principles of green chemistry extend beyond synthesis to the entire lifecycle of a chemical product, including its applications. nih.gov Future research will explore the integration of (4-Chlorophenyl)dimethoxy(methyl)silane into environmentally friendly processes and its potential use in environmental remediation.

One area of interest is its use as a surface modifying agent for catalysts. By immobilizing catalytic species onto silica (B1680970) or other inorganic supports functionalized with this silane, it is possible to create heterogeneous catalysts that are easily separable and recyclable, thus minimizing waste.

Moreover, the hydrophobic nature of the silane, once polymerized, can be exploited for environmental applications such as oil-spill cleanup or the removal of organic pollutants from water. Research into the development of silane-based sorbents and membranes for water purification is a promising direction. The use of silane coupling agents for the surface modification of nanoparticles can also play a role in water treatment applications. nih.gov

Synergistic Research with Other Chemical Disciplines (e.g., Polymer Chemistry, Nanoscience)

The future of materials science lies in interdisciplinary collaboration. The unique properties of (4-Chlorophenyl)dimethoxy(methyl)silane make it an ideal candidate for synergistic research with fields such as polymer chemistry and nanoscience.

In polymer chemistry, this silane can be used as a cross-linking agent to enhance the mechanical and thermal properties of various polymers. nih.gov Its incorporation into polymer matrices can improve adhesion, durability, and resistance to environmental degradation. "Click chemistry" provides a versatile method for creating silane-functionalized polymers for various surface applications. drexel.edu

In the realm of nanoscience, (4-Chlorophenyl)dimethoxy(methyl)silane can be employed for the surface modification of nanoparticles. nih.govresearchgate.net This functionalization can prevent agglomeration, improve dispersion in polymer matrices, and introduce new functionalities to the nanoparticle surface. nih.gov For example, modifying magnetic nanoparticles with this silane could lead to novel materials for targeted drug delivery or advanced imaging applications. nih.gov The development of new material systems and coatings is a multidisciplinary topic where green chemical procedures can enable fine-tuning of components. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.